molecular formula C14H8N2S2 B1267565 4-[(4-cyanophenyl)disulfanyl]benzonitrile CAS No. 6339-51-1

4-[(4-cyanophenyl)disulfanyl]benzonitrile

Cat. No.: B1267565
CAS No.: 6339-51-1
M. Wt: 268.4 g/mol
InChI Key: BCUVQZBVGSXWCG-UHFFFAOYSA-N
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Description

Benzonitrile, 4,4’-dithiobis- is an organic compound characterized by its complex structure, which includes 27 bonds, 19 non-hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic nitriles, and 1 disulfide bond. This compound is used in various scientific research applications due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles generally involves the conversion of benzoic acids to their corresponding chlorides, followed by amide formation and subsequent dehydration. One method involves reacting benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride . Another green synthesis method uses ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4,4’-dithiobis- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the disulfide bond to sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Benzonitrile, 4,4’-dithiobis- is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and coordination complexes with transition metals.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced coatings, dyes, and pesticides.

Mechanism of Action

The mechanism of action of benzonitrile, 4,4’-dithiobis- involves its interaction with molecular targets through its nitrile and disulfide groups. These interactions can lead to the formation of coordination complexes with transition metals, which are useful in various synthetic applications . The compound’s ability to form hydrogen bonds and covalent bonds with other molecules also plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group.

    4,4’-Dithiobisbenzoic acid: Contains carboxylic acid groups instead of nitriles.

    4,4’-Dithiobisphenol: Contains hydroxyl groups instead of nitriles.

Uniqueness

Benzonitrile, 4,4’-dithiobis- is unique due to its combination of nitrile and disulfide groups, which confer distinct reactivity and versatility in forming coordination complexes and undergoing various chemical reactions.

Properties

IUPAC Name

4-[(4-cyanophenyl)disulfanyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVQZBVGSXWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SSC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212796
Record name Benzonitrile, 4,4'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-51-1
Record name Bis(4-cyanophenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38068
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4,4'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-CYANOPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45CBN43FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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